

Application Notes and Protocols: Vupanorsen in Human Hepatocyte Research

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Compound of Interest

Compound Name: Vupanorsen

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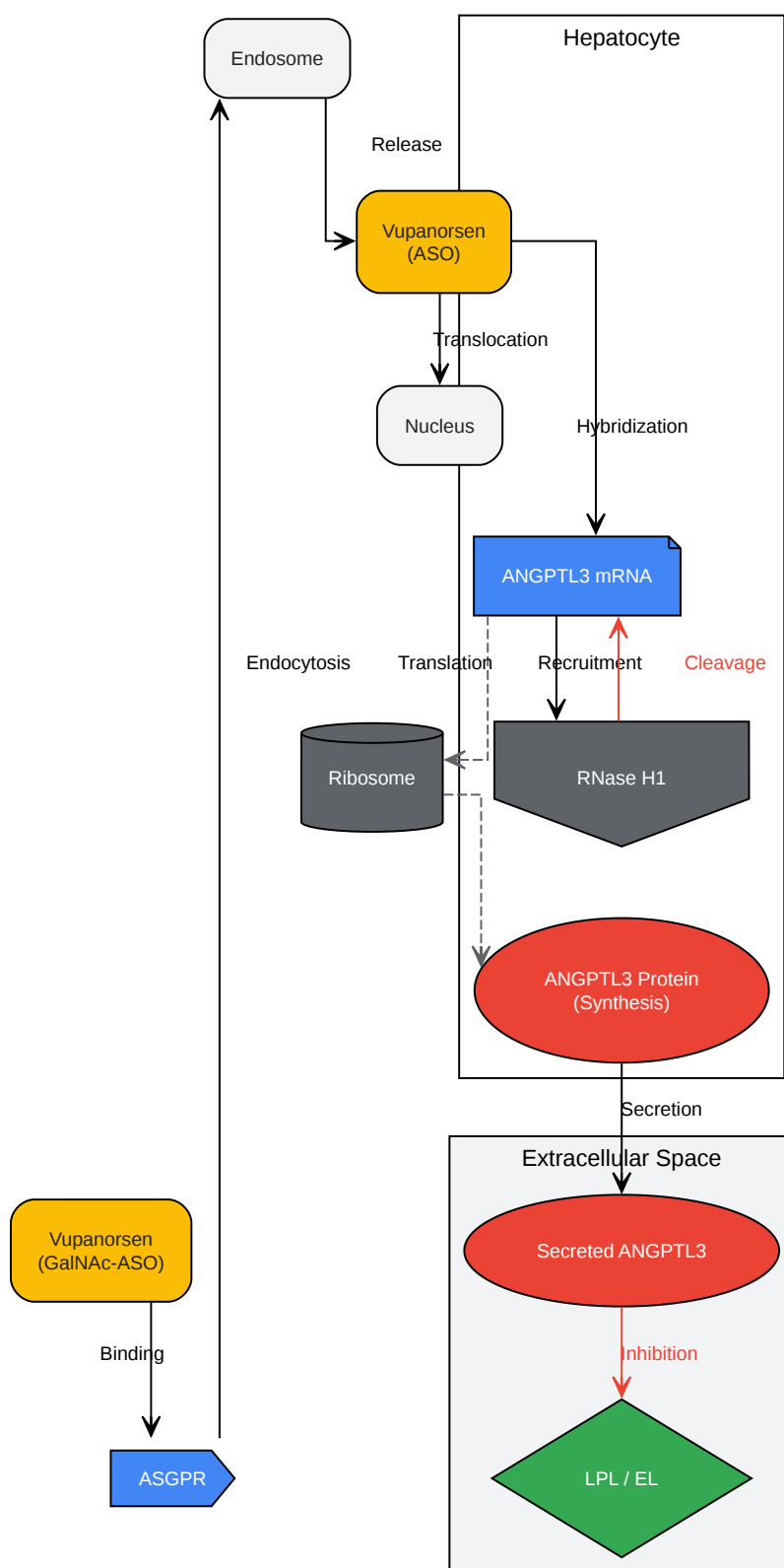
Introduction

Vupanorsen (formerly AKCEA-ANGPTL3-LRx) is a second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to specifically target and inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in hepatocytes.[1][2] ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[1][3] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of triglycerides, LDL-C, and HDL-C, and a lower risk of coronary artery disease.[1][2] **Vupanorsen** was developed as a therapeutic agent to lower triglycerides and atherogenic lipoproteins in individuals with hypertriglyceridemia.[2][4] However, its clinical development was discontinued due to dose-dependent increases in hepatic fat fraction and elevations in liver enzymes.[3][5] These findings make **Vupanorsen** a valuable tool for in vitro research to understand the complex role of ANGPTL3 in human hepatocyte lipid metabolism and the mechanisms underlying ASO-induced hepatic steatosis.

Mechanism of Action

Vupanorsen is designed for targeted delivery to hepatocytes. The GalNAc ligand binds to the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of hepatocytes, facilitating receptor-mediated endocytosis of the ASO.[1][6] Once inside the cell, the ASO is released and translocates to the nucleus where it binds to the pre-messenger RNA (pre-mRNA) of ANGPTL3 via Watson-Crick base pairing. This binding event recruits RNase H1, an

intracellular enzyme that cleaves the mRNA strand of the DNA-RNA heteroduplex.[7] The degradation of ANGPTL3 mRNA prevents its translation into ANGPTL3 protein, leading to decreased levels of secreted ANGPTL3.[2] The reduction in circulating ANGPTL3 results in the disinhibition of LPL and EL, leading to increased clearance of triglyceride-rich lipoproteins.[1][8]



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Vupanorsen Mechanism of Action in Hepatocytes.

Data Presentation

The following tables summarize the quantitative data from Phase 2 clinical trials of **Vupanorsen**.

Table 1: Effect of **Vupanorsen** on Lipids and Lipoproteins (Phase 2a Study)[2][4][9]

Parameter	Placebo (Change from Baseline)	40 mg Q4W (Change from Baseline)	80 mg Q4W (Change from Baseline)	20 mg QW (Change from Baseline)
Triglycerides	-16%	-36%	-53%	-47%
ANGPTL3	+8%	-41%	-59% (-62% vs placebo)	-56%
Apolipoprotein C-III	-	-	-58% vs placebo	-
Remnant Cholesterol	-	-	-38% vs placebo	-
Total Cholesterol	-	-	-19% vs placebo	-
Non-HDL-C	-	-	-18% vs placebo	-
Apolipoprotein B	-	-	-9% vs placebo	-
HDL-C	-	-	-24% vs placebo	-
LDL-C	-	-	-	-12% (numerical decrease)

Q4W: every 4 weeks; QW: every week.

Table 2: Effect of **Vupanorsen** on Non-HDL-C and Triglycerides (TRANSLATE-TIMI 70, Phase 2b Study)[10][11]

Dose Regimen	Placebo-Adjusted % Change in Non-HDL-C at 24 Weeks	Placebo-Adjusted % Change in Triglycerides at 24 Weeks
80 mg Q4W	-22.4%	-45.1%
120 mg Q4W	-24.1%	-41.3%
160 mg Q4W	-26.6%	-48.9%
60 mg Q2W	-22.0%	-46.7%
80 mg Q2W	-27.7%	-52.6%
120 mg Q2W	-25.7%	-55.8%
160 mg Q2W	-26.5%	-56.8%

Q4W: every 4 weeks; Q2W: every 2 weeks.

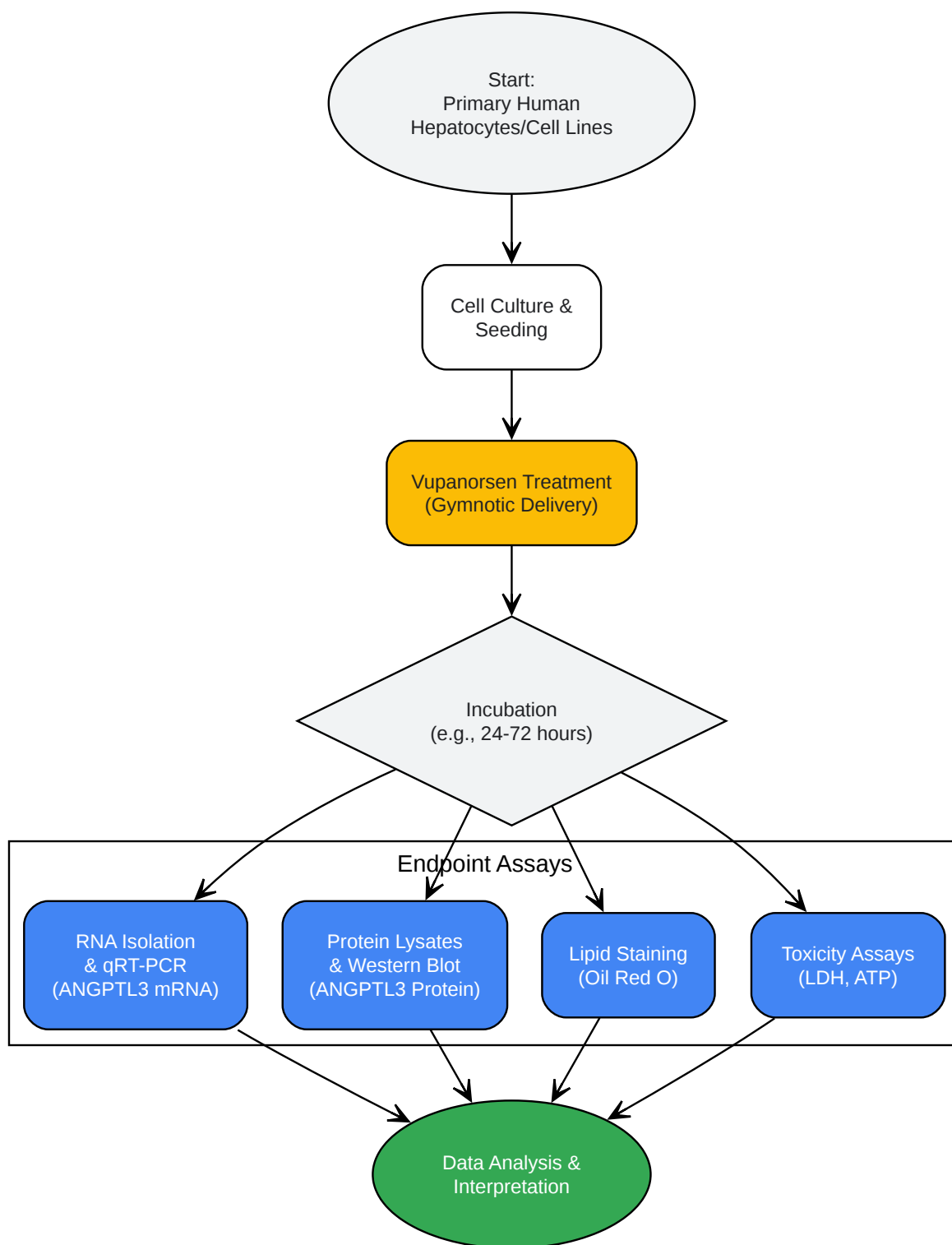
Table 3: Effect of **Vupanorsen** on Hepatic Fat Fraction (TRANSLATE-TIMI 70)[[10](#)][[12](#)][[13](#)]

Dose Regimen	Relative Increase in Hepatic Fat Fraction from Baseline
Placebo	-1.0%
Vupanorsen (Dose-dependent)	Up to +76% (with 160 mg Q2W)

Experimental Protocols

The following are generalized protocols for studying the effects of a GalNAc-conjugated ASO like **Vupanorsen** on primary human hepatocytes or hepatocyte-like cell lines (e.g., HepG2, Huh7).

1. General Workflow for In Vitro **Vupanorsen** Studies



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General Experimental Workflow.

2. Protocol: **Vupanorsen** Treatment of Human Hepatocytes

This protocol describes the gymnotic (naked) delivery of **Vupanorsen** to cultured hepatocytes, which relies on the GalNAc-ASGPR interaction for uptake.

- Materials:
 - Primary human hepatocytes or a suitable cell line (e.g., HepG2).
 - Appropriate cell culture medium (e.g., Williams' E Medium for primary hepatocytes, DMEM for HepG2).
 - **Vupanorsen** (or other GalNAc-conjugated ASO).
 - Control ASO (a scrambled sequence with similar chemistry and GalNAc conjugation).
 - Cell culture plates (e.g., 24-well or 6-well plates).
- Procedure:
 - Cell Seeding: Seed hepatocytes at a density that will result in 70-80% confluency at the time of treatment.
 - Cell Acclimatization: Allow cells to attach and acclimatize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
 - Preparation of ASO solutions: Dilute **Vupanorsen** and control ASO to the desired final concentrations in fresh, serum-free culture medium. A dose-response experiment (e.g., 1 nM to 1 µM) is recommended to determine the optimal concentration.
 - Treatment: Remove the old medium from the cells and replace it with the medium containing the ASO.
 - Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For mRNA analysis, 24-48 hours is often sufficient. For protein and lipid analysis, 48-72 hours may be required.

- Endpoint Analysis: After incubation, proceed with the desired downstream assays (e.g., RNA/protein extraction, lipid staining).

3. Protocol: Quantification of ANGPTL3 mRNA by qRT-PCR

- Materials:
 - RNA isolation kit.
 - cDNA synthesis kit.
 - SYBR Green or TaqMan-based qPCR master mix.
 - Primers specific for human ANGPTL3 and a reference gene (e.g., GAPDH, ACTB).
- Procedure:
 - RNA Isolation: Lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
 - cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
 - qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Run the reaction on a real-time PCR instrument.
 - Data Analysis: Calculate the relative expression of ANGPTL3 mRNA normalized to the reference gene using the $\Delta\Delta C_t$ method.

4. Protocol: Detection of ANGPTL3 Protein by Western Blot

- Materials:
 - RIPA buffer or other suitable lysis buffer with protease inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels and running buffer.

- Transfer apparatus and PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody against human ANGPTL3.
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Procedure:
 - Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
 - SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
 - Transfer: Transfer the separated proteins to a PVDF membrane.
 - Blocking: Block the membrane to prevent non-specific antibody binding.
 - Antibody Incubation: Incubate the membrane with the primary antibody against ANGPTL3, followed by incubation with the HRP-conjugated secondary antibody.
 - Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

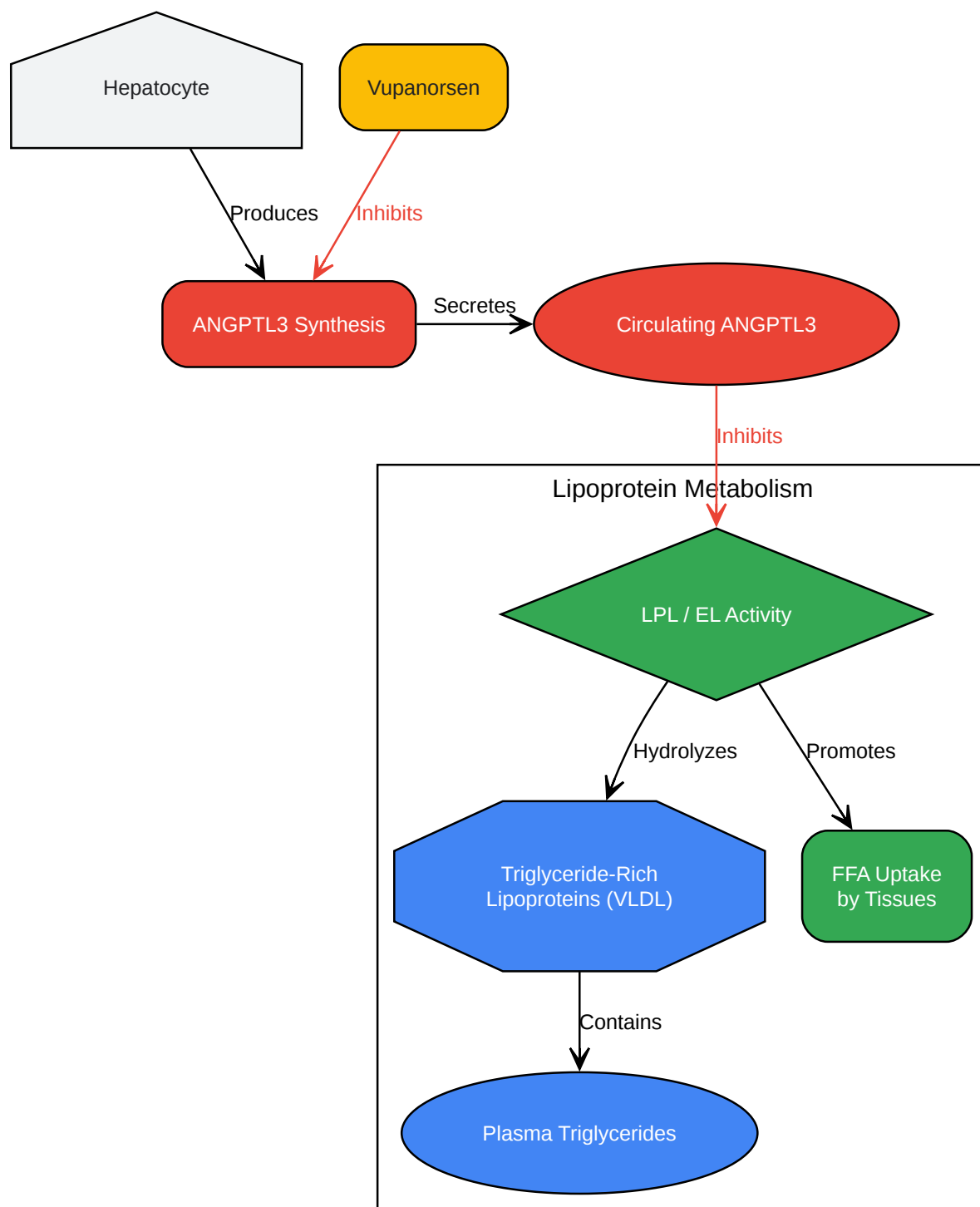
5. Protocol: Assessment of Intracellular Lipid Accumulation by Oil Red O Staining

- Materials:
 - Phosphate-buffered saline (PBS).
 - 4% Paraformaldehyde (PFA) or 10% Formalin for fixation.
 - 60% Isopropanol.

- Oil Red O staining solution.
- Hematoxylin for counterstaining (optional).
- Procedure:
 - Cell Fixation: After **Vupanorsen** treatment, wash the cells with PBS and fix them with 4% PFA for 15-30 minutes.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Washing: Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-30 minutes.[\[14\]](#)[\[15\]](#)
 - Washing: Wash the cells repeatedly with water until the excess stain is removed.
 - Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
 - Visualization and Quantification:
 - Microscopy: Visualize the red-stained lipid droplets under a light microscope.
 - Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm using a plate reader.[\[16\]](#)

Signaling Pathway

The primary signaling pathway influenced by **Vupanorsen** is the regulation of lipid metabolism through the ANGPTL3-LPL/EL axis. ANGPTL3, secreted by the liver, acts as an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By inhibiting ANGPTL3 synthesis, **Vupanorsen** leads to increased LPL and EL activity, promoting the clearance of these lipoproteins from circulation.



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ANGPTL3 Signaling Pathway in Lipid Metabolism.

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